molecular formula C7H9BrN2 B13008704 3-(Bromomethyl)-2,5-dimethylpyrazine

3-(Bromomethyl)-2,5-dimethylpyrazine

Cat. No.: B13008704
M. Wt: 201.06 g/mol
InChI Key: IEBTUXWUQSQOLA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,5-dimethylpyrazine is an organic compound belonging to the pyrazine family It is characterized by a bromomethyl group attached to the third carbon of a 2,5-dimethylpyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,5-dimethylpyrazine typically involves the bromination of 2,5-dimethylpyrazine. One common method is the reaction of 2,5-dimethylpyrazine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,5-dimethylpyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of 2,5-dimethylpyrazine.

    Oxidation: Products may include pyrazine carboxylic acids or pyrazine N-oxides.

    Reduction: Products include 2,5-dimethylpyrazine or other reduced pyrazine derivatives.

Scientific Research Applications

3-(Bromomethyl)-2,5-dimethylpyrazine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,5-dimethylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2,5-dimethylpyrazine: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Iodomethyl)-2,5-dimethylpyrazine: Contains an iodomethyl group, which is more reactive than the bromomethyl group.

    2,5-Dimethylpyrazine: Lacks the bromomethyl group and serves as a simpler precursor in synthesis.

Uniqueness

3-(Bromomethyl)-2,5-dimethylpyrazine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. Its specific electronic and steric properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and material sciences.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-(bromomethyl)-2,5-dimethylpyrazine

InChI

InChI=1S/C7H9BrN2/c1-5-4-9-6(2)7(3-8)10-5/h4H,3H2,1-2H3

InChI Key

IEBTUXWUQSQOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)CBr)C

Origin of Product

United States

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